5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene
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Overview
Description
5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene is an organic compound characterized by its unique molecular structure, featuring a bithiophene core with a 5-bromo-2-methylbenzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene typically involves the following steps:
Bromination: The starting material, 2-methylbenzyl alcohol, undergoes bromination to introduce the bromo group at the 5-position.
Thiophene Formation: The brominated compound is then reacted with thiophene derivatives under specific conditions to form the bithiophene structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the bithiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and materials science.
Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique structure allows it to bind to certain receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound features a similar structure but with a fluorophenyl group instead of a methyl group.
2-Bromo-5-methylbenzoic acid: Another related compound with a bromo group and a methyl group, but with a different functional group.
Uniqueness: 5-(5-Bromo-2-methylbenzyl)-2,2'-bithiophene stands out due to its bithiophene core, which provides unique electronic and structural properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
2-[(5-bromo-2-methylphenyl)methyl]-5-thiophen-2-ylthiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrS2/c1-11-4-5-13(17)9-12(11)10-14-6-7-16(19-14)15-3-2-8-18-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQAZGMJCBXLBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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